6-Bromo-1-methyl-1H-indole-4-carbaldehyde
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Overview
Description
6-Bromo-1-methyl-1H-indole-4-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an aldehyde group at the 4th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indole-4-carbaldehyde typically involves the bromination of 1-methylindole followed by formylation. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4th position of the indole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-Bromo-1-methyl-1H-indole-4-carboxylic acid.
Reduction: 6-Bromo-1-methyl-1H-indole-4-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-methyl-1H-indole-4-carbaldehyde is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of biological pathways involving indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various enzymes and receptors due to its indole structure. The bromine atom and aldehyde group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indole-4-carboxaldehyde
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 1-Methyl-1H-indole-6-carboxaldehyde
Uniqueness
6-Bromo-1-methyl-1H-indole-4-carbaldehyde is unique due to the combination of its bromine, methyl, and aldehyde substituents. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for targeted synthetic applications and research studies .
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-1-methylindole-4-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c1-12-3-2-9-7(6-13)4-8(11)5-10(9)12/h2-6H,1H3 |
InChI Key |
MNYGYYWXQZSZMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=C(C=C21)Br)C=O |
Origin of Product |
United States |
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